molecular formula C14H10N4O4 B1231344 5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

Cat. No. B1231344
M. Wt: 298.25 g/mol
InChI Key: VNYMEPQAFKNDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Thermal Transformations and Isomerization

5'-Nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one and its derivatives undergo thermal transformations. Studies reveal that heating these compounds results in reversible isomerization to different oxides. Prolonged heating causes sequential elimination of N-oxide oxygen atoms, forming benzimidazole derivatives which further transform under heat (Samsonov et al., 2011).

Sensing Applications

Some derivatives of 5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one are explored as highly sensitive sensors, particularly for detecting cyanide. The unique molecular structure of these compounds enhances sensitivity and reaction speed, making them effective for specific detection applications (Zhu et al., 2012).

Electrochromic Properties

The electrochromic switching and microkinetic behavior of certain nitro- and dinitro-derivatives of 5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one have been studied. These compounds exhibit improved fatigue resistance and color reversibility compared to other derivatives, making them suitable for electrochromic applications (Zhu et al., 2014).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using 5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one as a starting material. These syntheses result in spiro-isobenzofuran compounds and other derivatives, which have potential applications in various fields (Mousavi et al., 2020).

Antimicrobial and Antiviral Activity

Certain spiroindolinone derivatives bearing a 5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole] moiety have shown antimicrobial and antiviral activities. These compounds are synthesized and tested for their efficacy against various strains, including Staphylococcus aureus and Candida albicans (Akdemir & Ermut, 2013).

properties

Product Name

5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

5'-nitrospiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]-2'-one

InChI

InChI=1S/C14H10N4O4/c19-13-14(17-16-11-3-1-2-4-12(11)22-14)9-7-8(18(20)21)5-6-10(9)15-13/h1-7,16-17H,(H,15,19)

InChI Key

VNYMEPQAFKNDRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NNC3(O2)C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 2
5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 3
5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 4
5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 5
5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 6
5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

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